molecular formula C9H13N3O2 B12224172 4-(5-Methoxypyrimidin-2-yl)morpholine

4-(5-Methoxypyrimidin-2-yl)morpholine

Cat. No.: B12224172
M. Wt: 195.22 g/mol
InChI Key: QVYZHKXNVUVQMM-UHFFFAOYSA-N
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Description

4-(5-Methoxypyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyrimidin-2-yl)morpholine typically involves the reaction of 5-methoxypyrimidine with morpholine under specific conditions. One common method includes:

    Starting Materials: 5-methoxypyrimidine and morpholine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(5-Hydroxypyrimidin-2-yl)morpholine.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methoxypyrimidin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The methoxypyrimidine moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a bromine atom instead of a methoxy group.

    4-(5-Chloropyrimidin-2-yl)morpholine: Contains a chlorine atom in place of the methoxy group.

    4-(5-Fluoropyrimidin-2-yl)morpholine: Features a fluorine atom instead of the methoxy group.

Uniqueness

4-(5-Methoxypyrimidin-2-yl)morpholine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(5-methoxypyrimidin-2-yl)morpholine

InChI

InChI=1S/C9H13N3O2/c1-13-8-6-10-9(11-7-8)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3

InChI Key

QVYZHKXNVUVQMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

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